1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Overview
Description
1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C12H15NO2. It is characterized by a pyrrolidinone ring substituted with a benzyl group and a hydroxymethyl group.
Scientific Research Applications
1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one are not well-documented in the literature. Given its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with various transporters or binding proteins, and could influence its own localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:
Step 1: 1-Benzylpyrrolidin-2-one is dissolved in a suitable solvent, such as ethanol.
Step 2: Formaldehyde is added to the solution, followed by a base such as sodium hydroxide.
Step 3: The reaction mixture is stirred at room temperature for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 1-Benzyl-5-(carboxymethyl)pyrrolidin-2-one.
Reduction: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and benzyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-Benzyl-5-(hydroxymethyl)piperidin-2-one: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both a benzyl and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBQTBLDLREAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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